molecular formula C9H19NO B3243283 (Cyclohexylmethyl)(ethoxy)amine CAS No. 1557017-25-0

(Cyclohexylmethyl)(ethoxy)amine

Cat. No.: B3243283
CAS No.: 1557017-25-0
M. Wt: 157.25
InChI Key: OWSKYYMCKRWOEA-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)(ethoxy)amine, also known by its IUPAC name [(ethoxyamino)methyl]cyclohexane, is an organic compound with the molecular formula C9H19NO. This compound is characterized by the presence of a cyclohexane ring attached to a methyl group, which is further bonded to an ethoxyamine group. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Cyclohexylmethyl)(ethoxy)amine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of cyclohexylmethyl halide with ethoxyamine under basic conditions. The reaction proceeds via an S_N2 mechanism, where the halide is replaced by the ethoxyamine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where cyclohexylmethyl halide and ethoxyamine are mixed in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to facilitate the substitution reaction, and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: (Cyclohexylmethyl)(ethoxy)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxyamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(Cyclohexylmethyl)(ethoxy)amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

    Cyclohexylamine: Similar in structure but lacks the ethoxy group.

    Ethoxyamine: Contains the ethoxyamine group but lacks the cyclohexylmethyl group.

    Cyclohexylmethylamine: Similar but without the ethoxy group.

Uniqueness: (Cyclohexylmethyl)(ethoxy)amine is unique due to the presence of both the cyclohexylmethyl and ethoxyamine groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1-cyclohexyl-N-ethoxymethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-11-10-8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSKYYMCKRWOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONCC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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